molecular formula C9H10N2S B14199667 1-(Pyridin-2-yl)pyrrolidine-2-thione CAS No. 848614-65-3

1-(Pyridin-2-yl)pyrrolidine-2-thione

Katalognummer: B14199667
CAS-Nummer: 848614-65-3
Molekulargewicht: 178.26 g/mol
InChI-Schlüssel: MDVLJGLGOWPGON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyridin-2-yl)pyrrolidine-2-thione is a heterocyclic compound that features a pyridine ring fused to a pyrrolidine ring with a thione group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)pyrrolidine-2-thione typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the nucleophilic addition of pyrrolidine to a pyridine derivative, followed by cyclization and introduction of the thione group. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyridin-2-yl)pyrrolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(Pyridin-2-yl)pyrrolidine-2-thione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Pyridin-2-yl)pyrrolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The thione group is particularly important for its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Pyridin-2-yl)pyrrolidine-2-thione is unique due to the presence of both a pyridine ring and a thione group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .

Eigenschaften

CAS-Nummer

848614-65-3

Molekularformel

C9H10N2S

Molekulargewicht

178.26 g/mol

IUPAC-Name

1-pyridin-2-ylpyrrolidine-2-thione

InChI

InChI=1S/C9H10N2S/c12-9-5-3-7-11(9)8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2

InChI-Schlüssel

MDVLJGLGOWPGON-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=S)N(C1)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.